![molecular formula C21H21N3O3S B2460251 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351634-70-2](/img/structure/B2460251.png)

3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

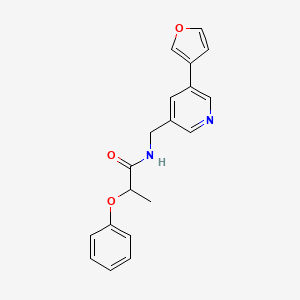

“3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate” is a chemical compound that belongs to a class of molecules known as benzo[d]thiazole-2-carboxamide derivatives . These compounds have been studied for their potential as inhibitors of the epidermal growth factor receptor (EGFR), a protein that plays a significant role in the growth and proliferation of cells .

Synthesis Analysis

The synthesis of benzo[d]thiazole-2-carboxamide derivatives, including “this compound”, involves a series of chemical reactions . The specific details of the synthesis process for this compound are not available in the retrieved information.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzo[d]thiazole ring, a type of heterocyclic compound . This ring structure contains three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

- Research : Compound 6i was synthesized and evaluated for cytotoxicity against EGFR high-expressed cancer cell lines (A549, HeLa, and SW480). It exhibited potent cytotoxic activities with IC50 values of 4.05, 12.17, and 6.76 μM against these cell lines, respectively. This suggests that it may function as an EGFR inhibitor .

- Findings : Compound 6i showed weak cytotoxic effects against the human liver normal cell line (HL7702), indicating its potential to spare normal cells while targeting cancer cells .

- Observation : Benzo[d]thiazole, a component of compound 6i, is found in both natural products and drugs, making it an interesting area of study .

- Example : A tiazofurin analog containing a thiazole ring exhibited in vitro antiproliferative activity against human tumor cells .

Antitumor Activity

Nonspecific Toxicity Mitigation

Hetero-Aromatic Systems

Inhibitory Activity of Benzo[d]imidazo[2,1-b]thiazole

Thiazoles in Antiproliferative Activity

Commercial Availability

Zukünftige Richtungen

The future directions for research on “3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate” and related compounds could involve further exploration of their potential as EGFR inhibitors . This could include more detailed studies on their synthesis, mechanism of action, and efficacy against various types of cancer cells .

Wirkmechanismus

Target of Action

The primary target of the compound 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate is ATP-phosphoribosyl transferase (ATP-PRTase) . ATP-PRTase is an enzyme that plays a crucial role in the biosynthesis of histidine, an essential amino acid .

Mode of Action

This compound interacts with ATP-PRTase, inhibiting its function . This interaction disrupts the normal biochemical processes within the cell, leading to a decrease in the synthesis of histidine .

Biochemical Pathways

The inhibition of ATP-PRTase by this compound affects the histidine biosynthesis pathway . Histidine is a precursor for the synthesis of many proteins and enzymes. Therefore, the inhibition of its synthesis can lead to a disruption in various downstream biochemical pathways, affecting the normal functioning of the cell .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis due to the inhibition of histidine biosynthesis . This can lead to a decrease in cell growth and proliferation, particularly in cells that overexpress ATP-PRTase .

Eigenschaften

IUPAC Name |

[3-(1,3-benzothiazole-2-carbonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-19(20-24-17-11-4-5-12-18(17)28-20)22-15-9-6-10-16(13-15)27-21(26)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCPUSCCSDWXJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2460174.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2460175.png)

![N-(2-ethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2460177.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2460178.png)

![3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2460180.png)

![2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2460184.png)

![7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B2460186.png)

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2460187.png)

![N-(4-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2460188.png)